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H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH

Affinity chromatography HIV-1 protease purification Crystallography

H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH (CAS 124869-92-7, Merck code L-365,862), also designated H-Ser-Gln-Asn-Phe-psi(CH2NH)Pro-Ile-Val-Gln-OH, is an octapeptide substrate analogue containing a reduced amide bond (CH2NH) isostere between Phe and Pro residues. This compound functions as a competitive inhibitor of the HIV-1 protease with a Ki of 1 µM and was originally developed as an affinity ligand for the rapid purification of active HIV-1 protease from recombinant E.

Molecular Formula C42H67N11O12
Molecular Weight 918.063
CAS No. 124869-92-7
Cat. No. B568514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH
CAS124869-92-7
Molecular FormulaC42H67N11O12
Molecular Weight918.063
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C42H67N11O12/c1-5-23(4)35(41(63)51-34(22(2)3)40(62)49-28(42(64)65)14-16-32(45)56)52-39(61)30-12-9-17-53(30)20-25(18-24-10-7-6-8-11-24)47-38(60)29(19-33(46)57)50-37(59)27(13-15-31(44)55)48-36(58)26(43)21-54/h6-8,10-11,22-23,25-30,34-35,54H,5,9,12-21,43H2,1-4H3,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,60)(H,48,58)(H,49,62)(H,50,59)(H,51,63)(H,52,61)(H,64,65)/t23-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1
InChIKeyGISHZXDZHXDISA-NDUNROFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH (CAS 124869-92-7): A Reduced-Amide HIV-1 Protease Inhibitor for Affinity Purification and Structural Biology


H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH (CAS 124869-92-7, Merck code L-365,862), also designated H-Ser-Gln-Asn-Phe-psi(CH2NH)Pro-Ile-Val-Gln-OH, is an octapeptide substrate analogue containing a reduced amide bond (CH2NH) isostere between Phe and Pro residues [1]. This compound functions as a competitive inhibitor of the HIV-1 protease with a Ki of 1 µM and was originally developed as an affinity ligand for the rapid purification of active HIV-1 protease from recombinant E. coli lysates [1]. Its sequence corresponds to the MA-CA (membrane-associated to capsid) junction of the HIV-1 Gag polyprotein, with a Phe-for-Tyr substitution, making it a biologically authentic substrate analog [2]. The compound contains (R)-Pro (D-proline) and has a molecular formula of C42H67N11O12 (MW 918.06) [3].

Why Generic HIV-1 Protease Inhibitors Cannot Substitute for H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH in Affinity Purification and Mechanistic Studies


HIV-1 protease inhibitors span a wide potency range and employ diverse chemical isosteres, yet they are not interchangeable for research applications. Broad-spectrum aspartic protease inhibitors such as acetyl-pepstatin bind with higher affinity (Ki = 5–35 nM) [1] but lack sequence specificity, making them unsuitable for studies requiring discrimination of individual Gag cleavage sites. Other reduced-amide peptide inhibitors, such as HIV-IN peptide (RVL-psi[CH2NH]FEA-Nle-NH2, Ki = 50 nM), are derived from different polyprotein junctions and do not recapitulate the MA-CA cleavage site recognition that is critical for viral maturation studies. Pepstatin-agarose affinity resins require additional ion-exchange chromatography steps to achieve homogeneity [2], whereas L-365,862-agarose yields crystallization-grade HIV-1 protease in a single step [3]. These functional distinctions—sequence origin, isostere chemistry, purification utility, and active-site specificity—mean that substituting a generic HIV-1 protease inhibitor for this compound will compromise experimental outcomes in structural biology, enzymology, and inhibitor screening workflows.

Quantitative Differentiation Evidence: H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH vs. Closest Comparators


Single-Step Affinity Purification of Crystallization-Grade HIV-1 Protease vs. Multi-Step Pepstatin-Agarose Chromatography

L-365,862 coupled to agarose resin enables single-step affinity purification of active HIV-1 protease from crude E. coli lysates, with elution achieved by a buffer change to pH 10 and 2 M NaCl. The resulting preparation is homogeneous and directly suitable for crystallization [1]. In contrast, pepstatin-agarose affinity chromatography requires a subsequent Mono S ion-exchange step to achieve comparable homogeneity, extending the purification timeline and reducing overall yield [2]. Furthermore, solutions containing HIV-1 protease pre-bound to competitive inhibitors do not bind to the L-365,862 column, confirming active-site-directed specificity [1].

Affinity chromatography HIV-1 protease purification Crystallography

Hydrogen Bond Network Architecture: L-365,862 vs. Acetyl-Pepstatin in Complex with HIV-1 Protease

A preliminary crystallographic comparison of the HIV-1 protease complexed with L-365,862 versus the acetyl-pepstatin complex reveals considerable differences in the length of hydrogen bonds between the protein and the inhibitor [1]. In the L-365,862 complex, the inhibitor backbone adopts an extended conformation throughout most of the sequence but displays a turn conformation at the N-terminal serine residue, a feature not observed in the acetyl-pepstatin complex (PDB 5HVP, resolved at 2.0 Å) [1][2]. This N-terminal turn may facilitate binding interactions that mimic the protease's recognition of its natural polyprotein substrates [1]. The acetyl-pepstatin complex, by contrast, exhibits a fully extended peptidyl backbone with a symmetric binding mode across the protease dimer [2].

X-ray crystallography HIV-1 protease inhibitor complex Hydrogen bonding

Binding Affinity Contrast: Ki = 1 µM for L-365,862 vs. Ki = 5–35 nM for Acetyl-Pepstatin

L-365,862 acts as a competitive inhibitor of HIV-1 protease with a Ki of 1 µM (1,000 nM) [1]. In comparison, acetyl-pepstatin inhibits HIV-1 protease with Ki values between 5 and 35 nM under varying conditions of pH and ionic strength [2], representing a 20- to 200-fold higher binding affinity. However, acetyl-pepstatin is a broad-spectrum aspartic protease inhibitor that also potently inhibits HIV-2 protease (Ki = 5 nM at pH 4.7), pepsin, and other aspartic proteases , whereas L-365,862 is a sequence-specific substrate analog derived from the HIV-1 Gag MA-CA cleavage site [3]. The lower absolute potency of L-365,862 is offset by its biological authenticity: it mimics the natural substrate with a non-hydrolyzable isostere, making it a more faithful probe for HIV-1 protease substrate recognition studies than the promiscuous inhibitor acetyl-pepstatin.

Enzyme kinetics HIV-1 protease inhibition Ki determination

Reduced Amide Bond Isostere: ~100-Fold Affinity Gain Over Native Substrate and Non-Hydrolyzable Chemistry

L-365,862 contains a reduced amide bond (psi[CH2NH]) replacing the scissile Phe-Pro peptide bond, converting a cleavable substrate into a non-hydrolyzable competitive inhibitor. The Ki of 1 µM for L-365,862 [1] represents an approximately 100-fold improvement in binding affinity compared with the corresponding native substrate sequence (Km values for consensus HIV-1 protease substrates are in the millimolar range, e.g., DABCYL-SQNYPIVQ-EDANS exhibits Km = 103 µM [2][5]). This is consistent with the broader class observation that substitution of reduced Phe-Pro dipeptide isosteres for the scissile dipeptide affords inhibitors with Ki values in the micromolar range, three orders of magnitude better in affinity than the corresponding substrates [3][4]. Unlike hydroxyethylene isosteres (e.g., U-85548E, Ki < 1 nM), the reduced amide isostere is chemically simpler and more synthetically accessible, while being less prone to off-target aspartic protease inhibition than statine-based inhibitors.

Peptidomimetic inhibitor Reduced amide isostere HIV-1 protease substrate analog

Sequence Authenticity: MA-CA Gag Cleavage Site Origin vs. Alternative Reduced-Amide Inhibitors Derived from Other Polyprotein Junctions

L-365,862 (Ser-Gln-Asn-Phe-psi[CH2NH]-Pro-Ile-Val-Gln) is derived from the MA-CA (p17-p24) cleavage site of the HIV-1 Gag polyprotein, with Phe substituted for the native Tyr [1][2]. This is the first cleavage event in Gag processing and is critical for viral maturation. In comparison, other reduced-amide HIV-1 protease inhibitors are derived from different polyprotein junctions: HIV-IN peptide (Arg-Val-Leu-psi[CH2NH]Phe-Glu-Ala-Nle-NH2, Ki = 50 nM) originates from a separate cleavage site context . The MA-CA junction represents a biologically and therapeutically validated target distinct from other Gag and Gag-Pol cleavage sites [3]. No other commercially available reduced-amide peptide replicates the MA-CA junction with the psi[CH2NH] isostere, making L-365,862 uniquely suited for experiments that require sequence-authentic probing of the first Gag cleavage event.

HIV-1 Gag polyprotein MA-CA cleavage site Substrate-based inhibitor design

Active-Site Specificity Validation: Inhibitor Competition Confirms Ligand-Specific Binding to HIV-1 Protease

The L-365,862-agarose affinity resin exhibits active-site-directed specificity: when HIV-1 protease is pre-incubated with a competitive inhibitor, the enzyme-inhibitor complex does not bind to the column [1]. This property enables functional discrimination between active-site-bound and free enzyme, a capability not reported for pepstatin-agarose columns [2][3]. Additionally, L-365,862 has been used to selectively stabilize the active dimeric form of HIV-1 protease, allowing measurement of dimer dissociation kinetics [4]. The compound's ability to distinguish active from inhibitor-bound protease has practical utility in active-site titration experiments and in verifying that purified protease retains its native active-site conformation.

Active-site titration HIV-1 protease affinity resin Competitive binding

Validated Research and Industrial Applications of H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH (CAS 124869-92-7)


Affinity Purification of Recombinant HIV-1 Protease for Crystallography and Biophysical Studies

L-365,862 covalently coupled to agarose resin provides a single-step affinity capture method for recombinant HIV-1 protease from E. coli lysates. Elution at pH 10 with 2 M NaCl yields active, homogeneous enzyme suitable for crystallization without additional chromatographic steps [1]. This protocol has been validated by the determination of multiple HIV-1 protease crystal structures, including the enzyme-inhibitor complex with acetyl-pepstatin at 2.0 Å resolution [2]. Laboratories producing HIV-1 protease for structural biology, drug screening, or biophysical characterization can use this compound as a key affinity ligand.

Active-Site Titration and Functional Enzyme Concentration Determination

The active-site-specific binding property of L-365,862—where HIV-1 protease pre-bound to competitive inhibitors does not interact with the L-365,862 affinity column [1]—enables precise active-site titration of protease preparations. This application is critical for accurately determining the functional concentration of active enzyme in biochemical and pharmacological assays, where knowing the fraction of catalytically competent protease directly impacts the reliability of Ki, IC50, and kcat determinations.

Probing HIV-1 Gag MA-CA Cleavage Site Recognition in Mechanistic Studies

As a sequence-authentic reduced-amide analog of the MA-CA (p17-p24) Gag cleavage junction, L-365,862 serves as a non-hydrolyzable probe for studying the molecular determinants of substrate recognition at this biologically critical processing site [1][3]. This is the first cleavage event in Gag maturation and is essential for viral infectivity [4]. The compound enables competition assays, co-crystallization trials, and binding studies that dissect how HIV-1 protease discriminates among its eight distinct Gag and Gag-Pol cleavage sites.

HIV-1 Protease Dimer Stabilization and Dissociation Kinetics Studies

L-365,862 selectively binds the active dimeric form of HIV-1 protease and has been employed to reinstate enzymatic activity in dissociating dimer preparations, enabling measurement of dimer dissociation rate constants [2]. This application is valuable for research on protease dimerization inhibitors—an alternative therapeutic strategy to active-site inhibition—and for characterizing the thermodynamic stability of wild-type and drug-resistant protease dimers.

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